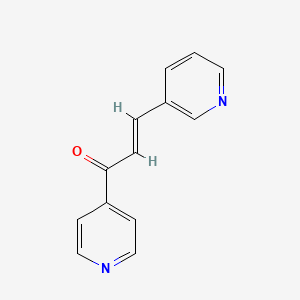
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Übersicht
Beschreibung
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, also known as 3-P4P2P, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound, used in a variety of different fields, including in vivo and in vitro studies, as well as in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one has been explored for its anticancer properties. A study investigated the antiproliferative activity of α-bromoacryloylamido indolyl pyridinyl propenones, which incorporate a 3- or 4-pyridine ring linked on either side of the 2-propen-1-one system, against various human cancer cell lines. This research indicated significant antiproliferative activity, especially against leukemia cell lines, highlighting the potential of this compound in cancer treatment (Romagnoli et al., 2018).
Chemical Synthesis and Reactions
The compound has been a subject of interest in chemical synthesis and reactions. In one study, the reaction of pyridinecarboxaldehydes with α-ethoxyvinyllithium led to the formation of pyridinyl α-hydroxyketones, which further underwent various chemical transformations. This research contributes to the understanding of the chemical behavior and potential applications of pyridinyl compounds in synthetic chemistry (Knaus et al., 1980).
Photoreactive Properties
The photoreactive nature of pyridinyl compounds, including those related to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, has been explored. For instance, a study focused on the photoinitiated reactions of 2,4-pyridinedicarbonitrile with benzophenone, revealing insights into the photoreaction mechanisms and product formation under different pH conditions. Such studies are valuable for understanding the photochemistry of pyridinyl compounds and their potential applications in material science (Caronna et al., 1990).
Antimicrobial Activity
The antimicrobial properties of pyridinyl compounds, including analogs of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, have also been a focus of research. A study synthesized novel 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones, demonstrating significant cytotoxicity against various cancer cell lines while showing higher CC50 values towards non-malignant cells. This suggests the potential for these compounds to be developed as tumor-selective cytotoxins (Bilginer et al., 2013).
Eigenschaften
IUPAC Name |
(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGYMNWMDNSTL-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348103 | |
| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |
CAS RN |
18550-98-6 | |
| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663470.png)
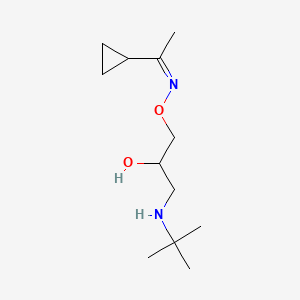
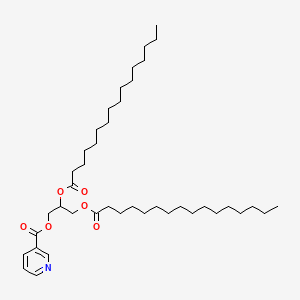

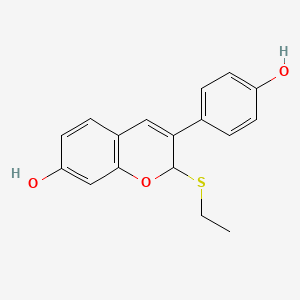
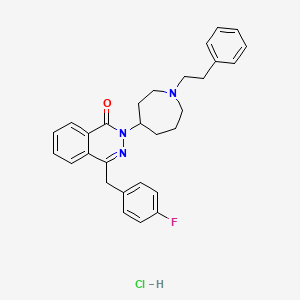
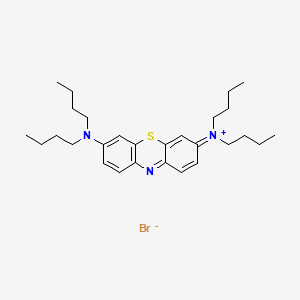
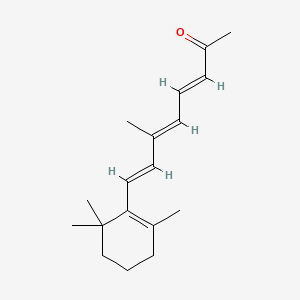
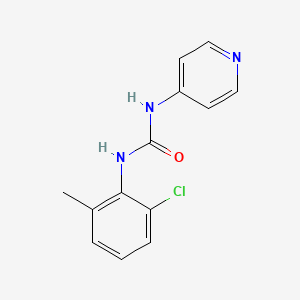
![2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1663483.png)